3-Chloro-1-fluoro-8-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-fluoro-8-methylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalene derivatives are known for their aromatic properties and are widely used in various chemical applications. This compound, with its unique substitution pattern, exhibits interesting chemical and physical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-fluoro-8-methylnaphthalene typically involves halogenation reactions. One common method is the selective halogenation of naphthalene derivatives. For instance, the bromination of naphthalene can be achieved using molecular bromine under photochemical conditions . Similarly, chlorination and fluorination can be performed using appropriate halogenating agents under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-fluoro-8-methylnaphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions, alkoxides, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
3-Chloro-1-fluoro-8-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-1-fluoro-8-methylnaphthalene involves its interaction with specific molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic systems, which can play a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-fluoronaphthalene
- 1-Chloro-8-methylnaphthalene
- 1-Fluoro-8-methylnaphthalene
Uniqueness
3-Chloro-1-fluoro-8-methylnaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms, along with a methyl group, allows for unique reactivity and interactions compared to other naphthalene derivatives .
Properties
Molecular Formula |
C11H8ClF |
---|---|
Molecular Weight |
194.63 g/mol |
IUPAC Name |
3-chloro-1-fluoro-8-methylnaphthalene |
InChI |
InChI=1S/C11H8ClF/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,1H3 |
InChI Key |
RMKWCVDBAWXBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C=C2F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.